![molecular formula C17H26N2O2 B7566337 N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, the use of U-47700 has been associated with numerous adverse effects, including respiratory depression and death. Despite these risks, U-47700 has also been studied for its potential use in scientific research.
作用机制
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide acts on the mu-opioid receptor in the brain, which is responsible for mediating the analgesic effects of opioids. It binds to this receptor with high affinity, leading to the activation of downstream signaling pathways that ultimately result in the inhibition of pain signaling.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic effects, it has been shown to have sedative and anxiolytic effects. It has also been shown to have effects on the cardiovascular system, including a decrease in blood pressure and heart rate.
实验室实验的优点和局限性
One advantage of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide for use in lab experiments is its potent analgesic effects, which make it a useful tool for studying pain signaling pathways. Additionally, its shorter duration of action and lower risk of respiratory depression make it a safer alternative to other opioids for use in animal studies.
However, N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide also has limitations for use in lab experiments. Its potent analgesic effects can make it difficult to assess other physiological and behavioral measures, such as locomotor activity or anxiety. Additionally, its potential for abuse and associated risks make it a controversial tool for use in scientific research.
未来方向
Despite its potential use in scientific research, the risks associated with N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide have led to increased regulation and scrutiny of its use. Future research in this area may focus on the development of safer and more effective alternatives to N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide for use in pain management and scientific research. Additionally, further studies may be needed to fully understand the biochemical and physiological effects of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide and its potential for abuse.
合成方法
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide is typically synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,5-dimethylphenethylamine with methylamine to form N-methyl-2,5-dimethylphenethylamine. This compound is then reacted with 4-methoxypiperidine-1-carboxylic acid to form N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide.
科学研究应用
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of pain management. It has been shown to have potent analgesic effects, similar to other opioids such as morphine. However, N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide has also been shown to have a shorter duration of action and a lower risk of respiratory depression compared to other opioids.
属性
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-5-6-13(2)16(11-12)14(3)18-17(20)19-9-7-15(21-4)8-10-19/h5-6,11,14-15H,7-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVYTIUYBUXZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)
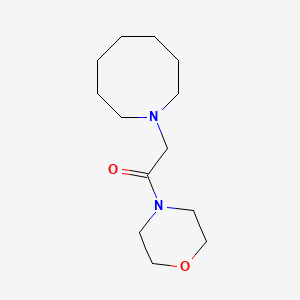
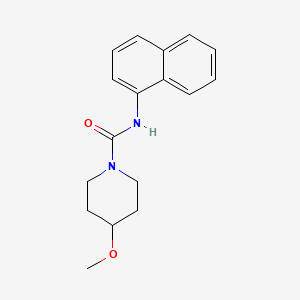

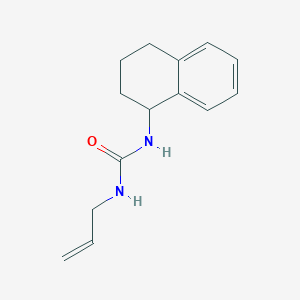

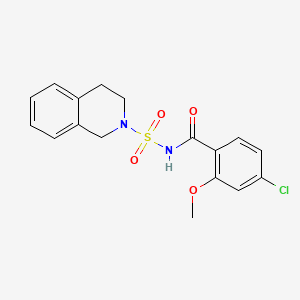
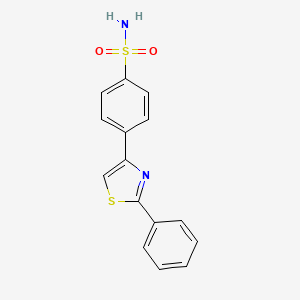

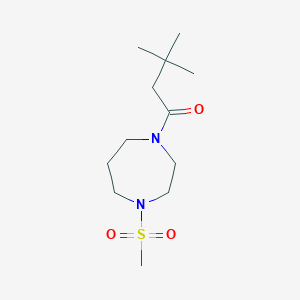
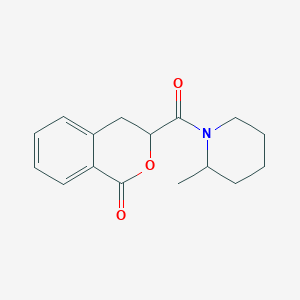
![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)